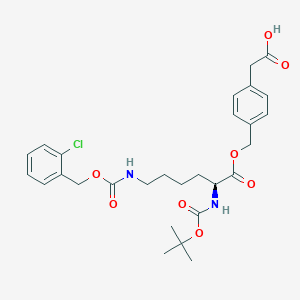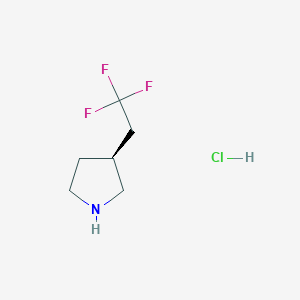
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a heterocyclic amine . It also contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which are related to pyrrolidines, can be achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines . This process can be carried out under mild conditions without using a metal .Molecular Structure Analysis
The molecular structure of “(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” would include a pyrrolidine ring and a trifluoromethyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving trifluoromethyl groups . In the synthesis of related pyrrolidin-2-ones, a photoinduced organocatalyzed three-component cyclization reaction is used .Physical and Chemical Properties Analysis
Pyrrolidine, a related compound, has a molecular weight of 71.12 g/mol, a boiling point of 86 - 88 °C, and a minimum assay of 99% . The physical and chemical properties of “(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” may vary based on its specific structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been directed toward the synthesis and characterization of compounds containing pyrrolidine rings and trifluoroethyl groups. For instance, the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines is of great interest in medicinal chemistry and organic synthesis due to their applications in preparing medicinal drugs and as organocatalysts. These compounds are synthesized through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting the relevance of trifluoromethyl groups in enhancing the properties of pyrrolidine-based compounds (Pfund & Lequeux, 2017).
Catalysis and Organic Reactions
Trifluoromethylated compounds, including those with pyrrolidine structures, have been synthesized and used in various catalytic and organic reactions. For example, trifluoromethylated pyrrolidines synthesized via catalytic asymmetric 1,3-dipolar cycloaddition have shown excellent stereoselectivity, indicating the potential for (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride in similar catalytic processes (Li et al., 2011).
Material Science Applications
In the field of material science, compounds with trifluoromethyl groups have been explored for their optical and electrochemical properties. For instance, novel [60]fullerene pyrrolidines containing trifluoromethyl groups have demonstrated good fluorescence and electrochemical properties, suggesting that derivatives of (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride could find applications in photovoltaic conversion materials (Li et al., 2012).
Direcciones Futuras
The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like “(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride” that contain a trifluoromethyl group may have significant potential for future research and applications.
Propiedades
IUPAC Name |
(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFAOPHHUVGEM-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B6289733.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)


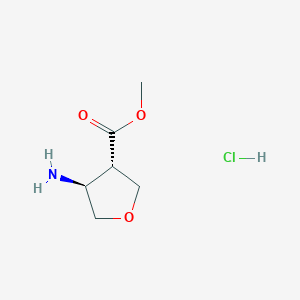
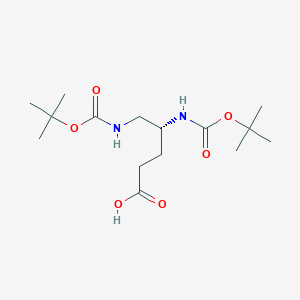
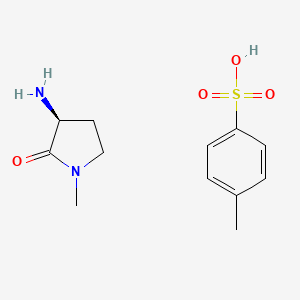
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
